

Application Note: Formulation Stability Profiling of Alverine Hydrochloride in Aqueous Buffers

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Compound of Interest

Compound Name: Ethylbis(3-phenylpropyl)ammonium chloride

CAS No.: 5982-87-6

Cat. No.: B1665751

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Executive Summary & Scientific Rationale

Alverine Hydrochloride (HCl) presents a classic physicochemical paradox in aqueous formulation: its chemical stability is often compromised by the very conditions required to maintain its solubility. As a tertiary amine with a pKa of approximately 9.5–10.4, Alverine exists as a soluble cation in acidic media but rapidly precipitates as a free base as pH approaches physiological levels (pH 7.4).

This guide addresses the solubility-stability interface. While the molecule is relatively resistant to hydrolytic cleavage due to the absence of ester or amide linkages, it is susceptible to oxidative N-dealkylation and photolytic degradation.

Critical Warning: In aqueous stability studies of Alverine HCl, a loss of API (Active Pharmaceutical Ingredient) content is frequently misdiagnosed as chemical degradation when it is actually physical precipitation or adsorption to container walls at pH > 6.0. This protocol is designed to distinguish between true chemical instability and physical incompatibility.[1]

Physicochemical Profile

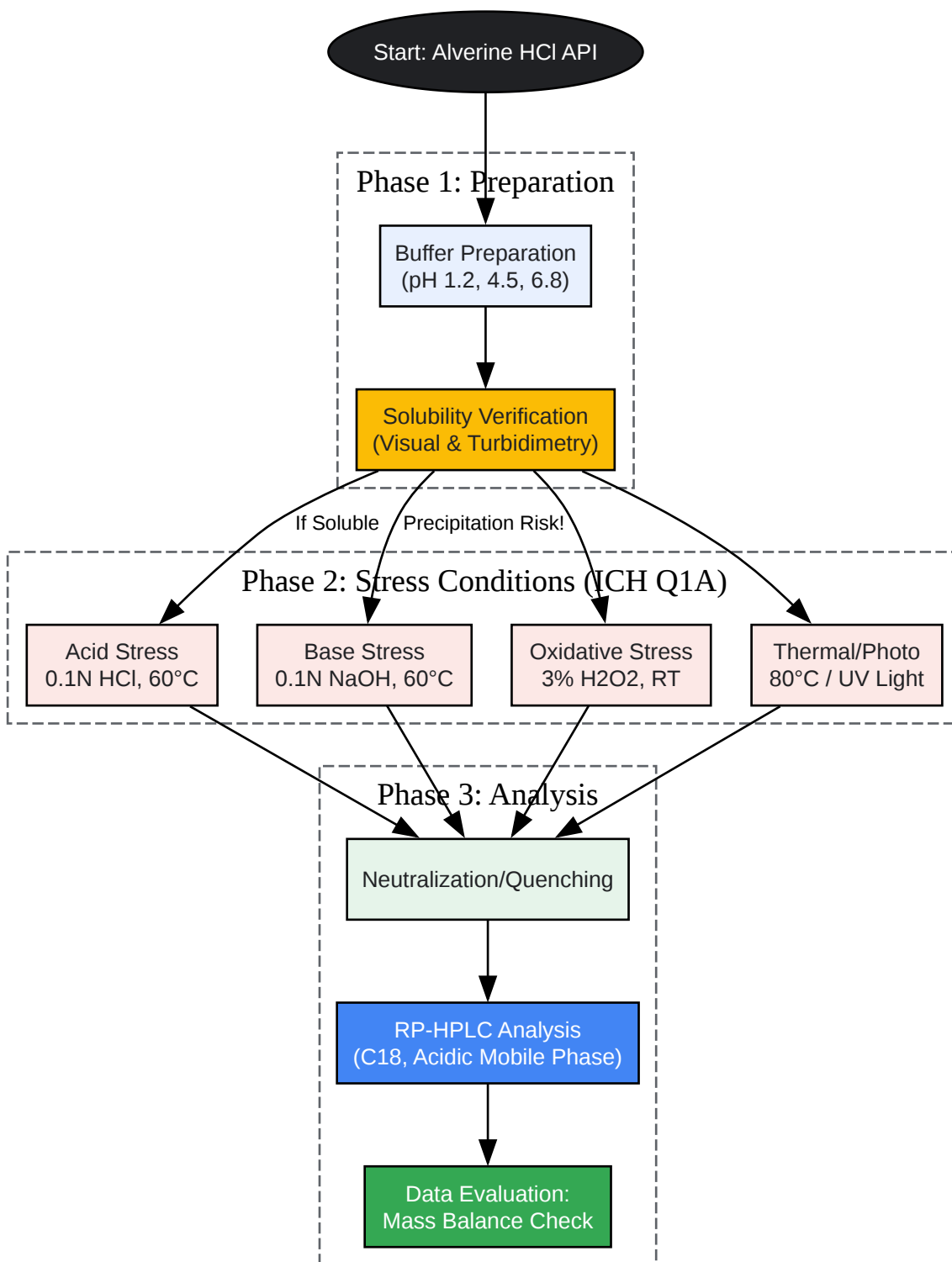
Understanding the fundamental properties of Alverine HCl is prerequisite to experimental design.

Property	Value / Characteristic	Impact on Protocol
Chemical Structure	N-ethyl-3,3'-diphenyldipropylamine	Tertiary amine; prone to oxidation (N-oxides).[1]
pKa	~9.5 – 10.4 (Basic)	Ionized (soluble) at pH < 7.[1] Un-ionized (insoluble) at pH > 8.[1]
LogP	~5.7 (Highly Lipophilic)	High risk of adsorption to PVC/plastic tubing.[1] Use Glass/PTFE.[1]
Solubility	pH-dependent	High in 0.1N HCl; Low in Phosphate Buffer pH 6.[1]8.
Chromophore	Weak UV absorption	Detection requires low UV (210–220 nm).[1]

Experimental Workflow: Stability Profiling

The following workflow integrates ICH Q1A(R2) guidelines with specific adaptations for lipophilic amines like Alverine.

DOT Diagram 1: Stability Study Workflow



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Caption: Step-by-step workflow for Alverine HCl stability profiling, emphasizing the critical solubility check before base stress testing.

Detailed Protocols

Protocol A: Buffer Preparation (The Environment)

Rationale: Buffer species can catalyze degradation. We use standard pharmacopoeial buffers to minimize artifacts.

- pH 1.2 (SGF without enzymes): Dissolve 2.0 g NaCl in 7.0 mL HCl; dilute to 1000 mL with water.
- pH 4.5 (Acetate Buffer): Dissolve 2.99 g Sodium Acetate Trihydrate in ~900 mL water. Adjust pH to 4.5 with 2N Acetic Acid.^[1] Dilute to 1000 mL.^[1]
- pH 6.8 (Phosphate Buffer): Dissolve 6.8 g
in ~900 mL water. Adjust pH to 6.8 with 0.2N NaOH. Dilute to 1000 mL.^[1]
 - Note: For Alverine, ensure the phosphate concentration is not excessive (<50mM) to avoid salting-out effects.^[1]

Protocol B: Forced Degradation (The Stress)

Target Concentration: 0.5 mg/mL (or lower if solubility at pH 6.8 is limiting).^[1]

- Acid Hydrolysis: Mix 5 mL API stock + 5 mL 0.1N HCl. Heat at 60°C for 4–24 hours.
- Base Hydrolysis: Mix 5 mL API stock + 5 mL 0.1N NaOH. Heat at 60°C for 4 hours.
 - Checkpoint: Immediately check for precipitation (cloudiness).^[1] If precipitate forms, add Acetonitrile (up to 20%) as a co-solvent.^[1] If precipitation persists, base hydrolysis data is invalid.^[1]
- Oxidation: Mix 5 mL API stock + 5 mL 3%
. Incubate at Room Temperature for 2–6 hours.
 - Expectation: This is the most active pathway for Alverine (N-oxide formation).^[1]

Protocol C: Analytical Method (The Detection)

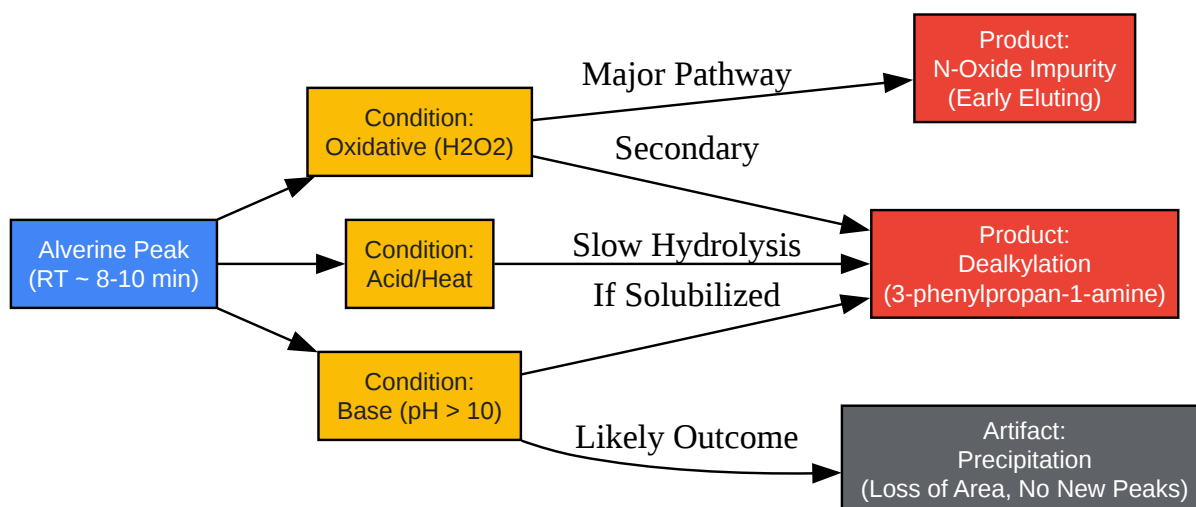
Rationale: Alverine is a base. You must use an acidic mobile phase to keep it protonated and prevent peak tailing (silanol interaction).

- Column: C18 (e.g., Symmetry C18 or equivalent), 150 x 4.6 mm, 5 µm.
- Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (60:40 v/v).[1]
 - Buffer Prep: 20mM
adjusted to pH 3.0 with Orthophosphoric acid.
- Flow Rate: 1.0 mL/min.[1][2]
- Wavelength: 215 nm (Critical: 254 nm is often too insensitive).[1]
- Temperature: 30°C.
- Injection Volume: 20 µL.

Degradation Logic & Impurity Identification

When analyzing chromatograms, use the following logic to categorize peaks.

DOT Diagram 2: Degradation Pathway Logic



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Caption: Decision tree for identifying Alverine degradation products vs. physical stability artifacts.

Interpretation of Results

- Oxidative Stress: Expect new peaks eluting before the main peak.[1] The N-oxide is more polar than the parent amine.
- Base Stress: If the main peak area decreases by 50% but no new peaks appear (mass balance failure), the drug has precipitated or adsorbed to the filter/vial. Do not report this as degradation.
- Acid Stress: Generally stable.[1] Minor cleavage of the N-alkyl chain may occur under extreme conditions (e.g., 1N HCl, reflux).

References

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